

# Spectroscopic Data of (1-Aminocyclohexyl)methanol: A Technical Guide

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## Compound of Interest

Compound Name: (1-Aminocyclohexyl)methanol

Cat. No.: B1268274

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## Abstract

This technical guide provides a summary of predicted spectroscopic data for **(1-Aminocyclohexyl)methanol**, a compound of interest in various research and development sectors. Due to the limited availability of public experimental spectra, this document focuses on high-quality predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed, generalized experimental protocols for obtaining such spectra are also provided to guide researchers in their laboratory work. This guide aims to serve as a valuable resource for the characterization and analysis of **(1-Aminocyclohexyl)methanol**.

## Introduction

**(1-Aminocyclohexyl)methanol** is a bifunctional organic molecule containing both a primary amine and a primary alcohol functional group attached to a cyclohexane ring. This structure makes it a versatile building block in medicinal chemistry and materials science. Accurate spectroscopic data is crucial for its identification, purity assessment, and structural elucidation in various applications. This document compiles predicted spectroscopic data and outlines the standard methodologies for their acquisition.

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **(1-Aminocyclohexyl)methanol**. It is important to note that these values are computationally generated and should be confirmed by experimental analysis.

## Predicted <sup>1</sup>H NMR Data

Solvent: Chloroform-d (CDCl<sub>3</sub>) Frequency: 400 MHz

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~3.45	s	2H	-CH <sub>2</sub> OH
~2.50	br s	3H	-NH <sub>2</sub> , -OH
~1.20 - 1.60	m	10H	Cyclohexyl -CH <sub>2</sub> -

Note: The chemical shifts of protons attached to heteroatoms (N-H and O-H) can be broad and their positions can vary depending on solvent, concentration, and temperature. Addition of D<sub>2</sub>O would likely cause the signals at ~2.50 ppm to disappear.

## Predicted <sup>13</sup>C NMR Data

Solvent: Chloroform-d (CDCl<sub>3</sub>) Frequency: 100 MHz

Chemical Shift ( $\delta$ ) ppm	Assignment
~70.0	-CH <sub>2</sub> OH
~55.0	C-NH <sub>2</sub>
~35.0	Cyclohexyl CH <sub>2</sub>
~25.0	Cyclohexyl CH <sub>2</sub>
~21.0	Cyclohexyl CH <sub>2</sub>

## Predicted Mass Spectrometry Data

Ionization Mode: Electrospray (ESI+)

m/z	Ion
130.1226	[M+H] <sup>+</sup>
152.1045	[M+Na] <sup>+</sup>
112.1121	[M+H-H <sub>2</sub> O] <sup>+</sup>

## Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400 - 3250	Strong, Broad	O-H stretch (alcohol), N-H stretch (primary amine)
2925, 2855	Strong	C-H stretch (aliphatic)
1650 - 1580	Medium	N-H bend (primary amine)
1450	Medium	C-H bend (scissoring)
1050	Strong	C-O stretch (primary alcohol)

## Experimental Protocols

The following are generalized protocols for acquiring NMR, IR, and MS spectra for a compound such as **(1-Aminocyclohexyl)methanol**. Instrument-specific parameters may require optimization.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### 3.1.1. Sample Preparation:

- Weigh approximately 5-10 mg of the purified **(1-Aminocyclohexyl)methanol**.
- Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>, or D<sub>2</sub>O) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved; vortex or gently warm if necessary.

### 3.1.2. <sup>1</sup>H NMR Acquisition:

- Insert the sample into the NMR spectrometer.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve homogeneity.
- Acquire the  $^1\text{H}$  NMR spectrum using standard acquisition parameters (e.g., 30-degree pulse, 1-2 second relaxation delay, 8-16 scans).
- Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform.
- Phase the spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- Integrate the signals and analyze the chemical shifts and coupling patterns.

### 3.1.3. $^{13}\text{C}$ NMR Acquisition:

- Following  $^1\text{H}$  NMR acquisition, switch the spectrometer to the  $^{13}\text{C}$  channel.
- Use a standard proton-decoupled  $^{13}\text{C}$  NMR pulse sequence.
- Set acquisition parameters for a wider spectral width and a longer acquisition time compared to  $^1\text{H}$  NMR. A relaxation delay of 2-5 seconds is common.
- A larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.
- Process the FID, phase the spectrum, and reference it to the solvent peak (e.g.,  $\text{CDCl}_3$  at 77.16 ppm).

## Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol describes the use of an Attenuated Total Reflectance (ATR) accessory, which is common for liquid and solid samples.

- Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental interferences.
- Sample Application: Place a small drop of liquid **(1-Aminocyclohexyl)methanol** or a small amount of the solid powder directly onto the ATR crystal.
- Pressure Application: If the sample is a solid, apply gentle pressure using the built-in press to ensure good contact with the crystal.
- Sample Spectrum: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

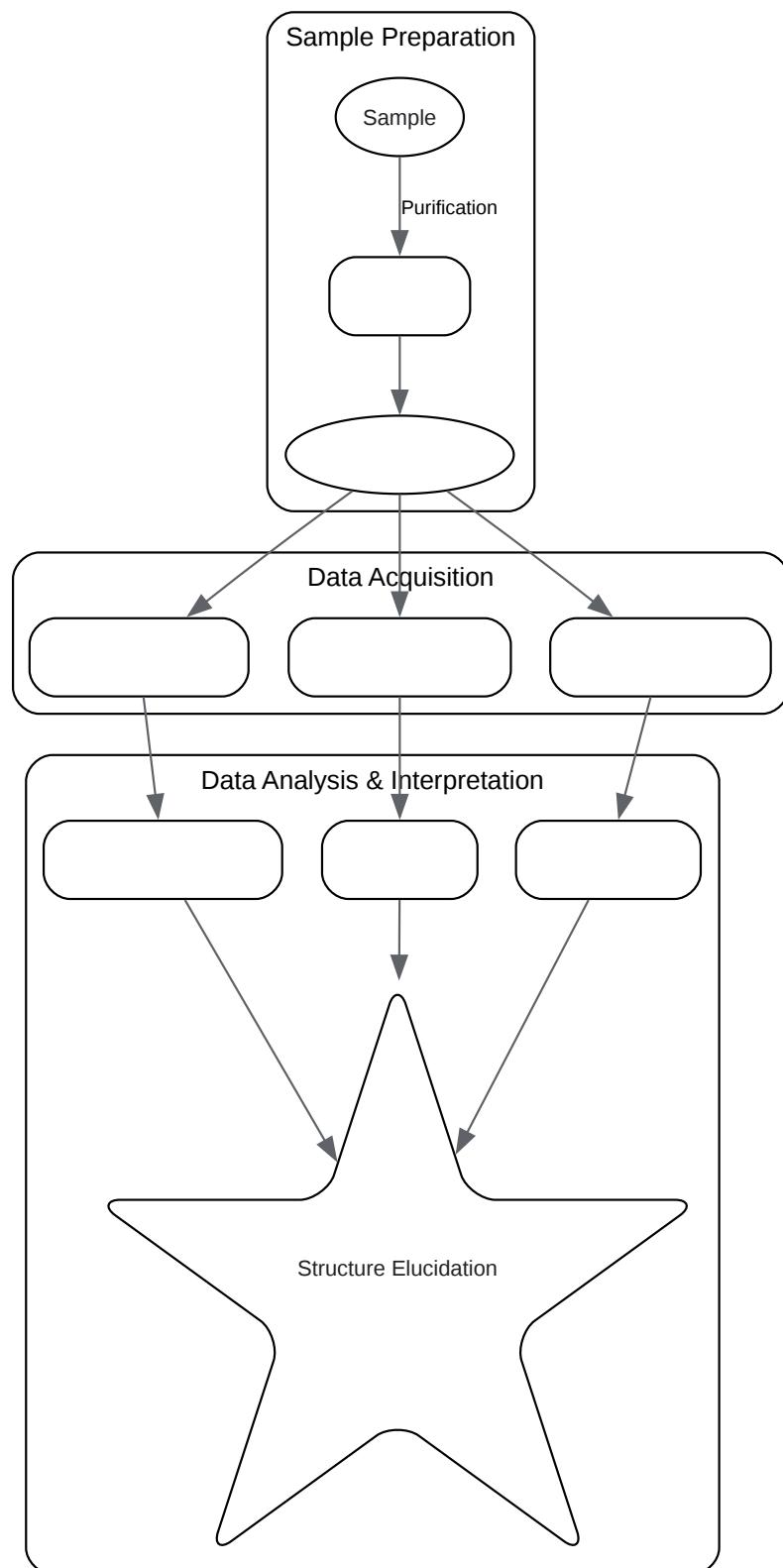
## Mass Spectrometry (MS)

This protocol is for Electrospray Ionization (ESI) in positive ion mode, which is suitable for analyzing amines.

- Sample Preparation: Prepare a dilute solution of **(1-Aminocyclohexyl)methanol** (approximately 1-10  $\mu\text{g/mL}$ ) in a suitable solvent system, such as methanol or acetonitrile/water with 0.1% formic acid to promote protonation.
- Instrument Setup: Calibrate the mass spectrometer using a standard calibration solution. Set the ESI source parameters, including the capillary voltage (typically 3-5 kV), nebulizing gas pressure, and drying gas flow rate and temperature.
- Sample Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10  $\mu\text{L/min}$ ).
- Data Acquisition: Acquire the mass spectrum over a suitable  $m/z$  range (e.g., 50-500 Da).
- Data Analysis: Identify the molecular ion peak ( $[\text{M}+\text{H}]^+$ ) and any other significant adducts or fragment ions.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound.

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Caption: Workflow for Spectroscopic Analysis.

## Conclusion

This technical guide provides a foundational set of predicted spectroscopic data for **(1-Aminocyclohexyl)methanol**, which can aid in its preliminary identification and characterization. The included experimental protocols offer a practical framework for researchers to obtain empirical data. It is recommended that the predicted data presented herein be verified through laboratory experimentation to ensure the highest degree of accuracy for any research or development application.

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